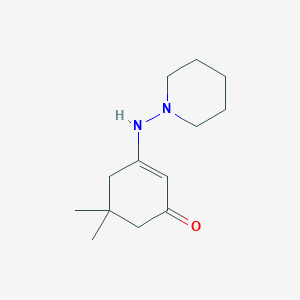
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azetidine ring and an ethyl methanesulfonate group attached to the carbon atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate typically involves the reaction of 1-benzylazetidin-3-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
化学反应分析
Types of Reactions
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form toluene.
Hydrolysis: The methanesulfonate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted azetidines.
Oxidation Reactions: Products include benzaldehyde or benzoic acid.
Reduction Reactions: Products include toluene.
Hydrolysis: The major product is 1-benzylazetidin-3-ol.
科学研究应用
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate involves its interaction with biological molecules such as enzymes and receptors. The methanesulfonate group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription .
相似化合物的比较
Similar Compounds
1-Benzylazetidin-3-yl)methanamine dihydrochloride: Similar structure but with an amine group instead of the methanesulfonate group.
2-(1-(Ethylsulfonyl)azetidin-3-yl)acetonitrile: Contains an ethylsulfonyl group and a nitrile group.
Ethyl methanesulfonate: Similar methanesulfonate group but lacks the azetidine ring.
Uniqueness
2-(1-Benzylazetidin-3-yl)ethyl methanesulfonate is unique due to the presence of both the benzyl group and the methanesulfonate group attached to the azetidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
属性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC 名称 |
2-(1-benzylazetidin-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-18(15,16)17-8-7-13-10-14(11-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI 键 |
QKYIQIZVOWCUHN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCC1CN(C1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)













